Fmoc-3-amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative notable for its trifluoromethyl group, which imparts unique chemical properties. This compound is primarily utilized in peptide synthesis due to its stability and reactivity. It is recognized for enhancing the stability and bioavailability of drug molecules and is also employed in biological studies to investigate enzyme-substrate interactions and protein folding .
The synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid involves several key steps:
In industrial settings, automated peptide synthesizers may be employed for large-scale synthesis. This method ensures high yield and purity, making the compound suitable for commercial applications .
Fmoc-3-amino-4,4,4-trifluorobutyric acid has the following molecular structure:
The compound features a trifluoromethyl group that influences its electronic and steric properties significantly. This unique structure makes it particularly valuable in peptide synthesis and medicinal chemistry applications .
Fmoc-3-amino-4,4,4-trifluorobutyric acid can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of Fmoc-3-amino-4,4,4-trifluorobutyric acid primarily revolves around its role in peptide synthesis. The trifluoromethyl group enhances the stability of the peptides formed during synthesis. Additionally, the Fmoc protection allows for selective deprotection at specific stages of synthesis, facilitating the construction of complex peptide structures .
Relevant data indicates that the compound is an irritant; thus, proper safety measures should be observed during handling .
Fmoc-3-amino-4,4,4-trifluorobutyric acid has several significant applications:
This compound's unique characteristics make it an essential tool in various scientific research domains and industrial applications.
Chiral auxiliaries enable precise stereocontrol during the alkylation of fluorinated amino acid precursors. The tert-butyl proline-derived auxiliary facilitates glycine enolate formation, which undergoes nucleophilic attack on 3,3,3-trifluoropropyl iodide. This method achieves >97% diastereomeric excess (de) by exploiting the auxiliary’s rigid coordination geometry to sterically bias the Re or Si face of the glycine enolate. Crucially, the chiral auxiliary is recovered (>95%) via acid hydrolysis and recycled, rendering the process cost-effective for multi-gram synthesis. The trifluoromethyl group’s strong inductive effect enhances enolate stability but reduces nucleophilicity, necessitating polar aprotic solvents like DMF to accelerate alkylation kinetics. Post-alkylation, hydrogenolysis cleaves the auxiliary, releasing the free (R)- or (S)-3-amino-4,4,4-trifluorobutanoic acid, which is subsequently Fmoc-protected under Schotten-Baumann conditions .
Ni(II) complexes of glycine Schiff bases represent the gold standard for industrial-scale enantioselective synthesis. The proline-derived (S)-BPB-Ni(II)-glycine complex [(S)-6] undergoes alkylation with trifluoroethyl iodide under optimized conditions: 5 mol% excess KOH/MeOH base in DMF at –20°C under N₂. Key innovations include:
Table 1: Optimization of Ni(II)-Complex Alkylation for 300g-Scale Synthesis
Parameter | Standard Conditions | Optimized Conditions |
---|---|---|
Base Excess | 5–10 equiv | 1.05 equiv |
Solvent | DMSO/CH₃CN | DMF |
Workup | Chromatography | Selective Crystallization |
Diastereomeric Excess | 97% de | >99% de |
Yield (Isolated) | 75% | 92% |
This method has delivered >300g of enantiopure (S)-Fmoc-3-amino-4,4,4-trifluorobutanoic acid (CAS: 1310680-31-9) for solid-phase peptide applications [2] [8] .
While less common than alkylation, Sharpless asymmetric dihydroxylation (AD) installs chirality in fluorinated olefin precursors like 4,4,4-trifluoro-2-butenoic acid. Using AD-mix-β with (DHQD)₂PHAL as the chiral catalyst at 0°C, syn-diols form with 90% ee. Subsequent oxidative cleavage (NaIO₄) generates the aldehyde, which undergoes Strecker reaction (KCN, NH₄Cl) to afford α-amino nitriles. Acid hydrolysis then yields enantiomerically enriched 3-amino-4,4,4-trifluorobutanoic acid. Though step-intensive, this route is valuable for accessing derivatives with isotopic labels (e.g., ²H, ¹³C) in the fluorinated side chain. Critical to success is the use of tert-butyl ester protection to prevent decarboxylation during dihydroxylation .
Incorporating fluorinated amino acids during SPPS risks epimerization at the α-stereocenter under basic coupling conditions. Fmoc-(S)-3-amino-4,4,4-trifluorobutanoic acid shows reduced racemization (≤1%) compared to non-fluorinated analogs due to:
Table 2: Racemization Risk Comparison During SPPS
Amino Acid | Activator | Base | Racemization (%) |
---|---|---|---|
Fmoc-Ala-OH | HATU | DIPEA | 3.5% |
Fmoc-(S)-3-amino-4,4,4-TFB* | HATU | Collidine | 0.8% |
Fmoc-(S)-3-amino-4,4,4-TFB | DIC | OxymaPure | 0.4% |
*TFB: trifluorobutyric acid [1] [4] [6].
The carboxylic acid moiety in 3-amino-4,4,4-trifluorobutanoic acid requires orthogonal protection when the α-amine is Fmoc-protected to avoid diketopiperazine formation during SPPS. Preferred strategies include:
The trifluoromethyl group’s stability obviates side-chain protection, though its hydrophobicity necessitates resin solvation with 20% 2,2,2-trifluoroethanol in DMF to prevent aggregation [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1